

Application Note: Spectroscopic Characterization of 4-Bromo-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-iodo-2-nitrobenzene

Cat. No.: B037996

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the spectroscopic characterization of **4-Bromo-1-iodo-2-nitrobenzene**, a key intermediate in organic synthesis. It includes predicted spectroscopic data and comprehensive experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

4-Bromo-1-iodo-2-nitrobenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its versatile structure, featuring bromo, iodo, and nitro functionalities, allows for differential reactivity in cross-coupling and other transformation reactions, making it a valuable building block for the synthesis of complex organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This application note outlines the expected spectroscopic profile and provides detailed protocols for its analysis.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **4-Bromo-1-iodo-2-nitrobenzene**, the following data is predicted based on established principles of spectroscopy and comparison with structurally similar compounds.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the nitro group and the substituted benzene ring.

Functional Group	**Predicted Wavenumber (cm ⁻¹) **	Intensity
Asymmetric NO ₂ Stretch	1530 - 1550	Strong
Symmetric NO ₂ Stretch	1340 - 1360	Strong
C-N Stretch	840 - 860	Medium
C-Br Stretch	550 - 650	Medium-Strong
C-I Stretch	500 - 600	Medium
Aromatic C=C Stretch	1580 - 1610, 1450 - 1500	Medium-Weak
Aromatic C-H Stretch	3050 - 3100	Weak

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is predicted to exhibit a complex splitting pattern in the aromatic region due to the electronic effects of the substituents.

Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	8.1 - 8.3	d	~2.5
H-5	7.8 - 8.0	dd	~8.5, ~2.5
H-6	7.4 - 7.6	d	~8.5

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show six distinct signals for the aromatic carbons.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C-I)	90 - 100
C-2 (C-NO ₂)	148 - 152
C-3	130 - 135
C-4 (C-Br)	120 - 125
C-5	138 - 142
C-6	125 - 130

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using Electron Ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Predicted Identity	Notes
327/329	[M] ⁺	Molecular ion peak, showing isotopic pattern for one bromine atom.
281/283	[M-NO ₂] ⁺	Loss of the nitro group.
202	[M-I] ⁺	Loss of the iodine atom.
156	[M-I-NO ₂] ⁺	Subsequent loss of the nitro group after iodine loss.
75	[C ₆ H ₃] ⁺	Benzene ring fragment.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **4-Bromo-1-iodo-2-nitrobenzene**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

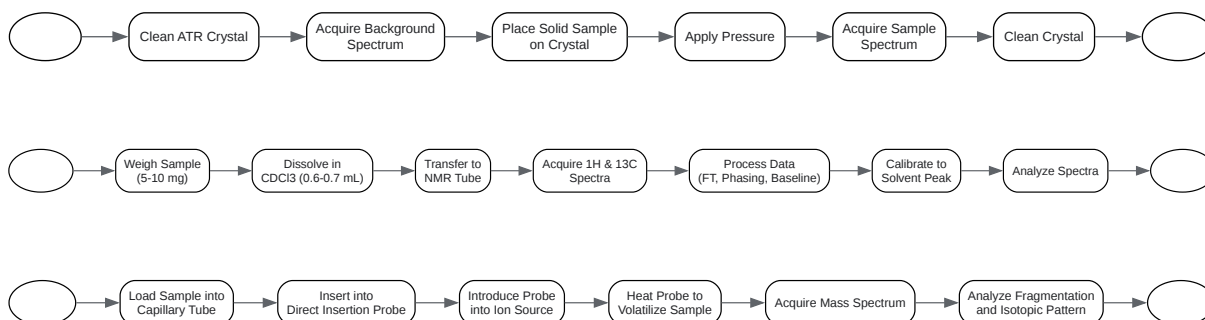
Materials:

- **4-Bromo-1-iodo-2-nitrobenzene** (solid)
- Spatula
- Isopropanol or acetone for cleaning
- Lint-free wipes
- FT-IR spectrometer with an ATR accessory

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.
 - Allow the crystal to dry completely.
 - Acquire a background spectrum. This will subtract the absorbance from the air and the crystal itself.
- Sample Analysis:
 - Place a small amount of the solid **4-Bromo-1-iodo-2-nitrobenzene** sample onto the center of the ATR crystal using a clean spatula.
 - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
 - Acquire the sample spectrum.
- Cleaning:

- Release the press arm and remove the bulk of the sample.
- Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com